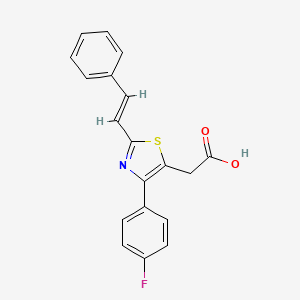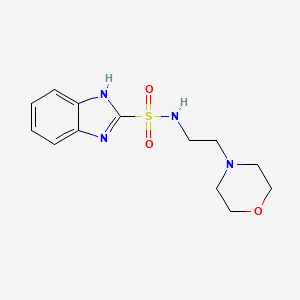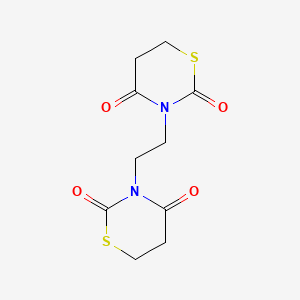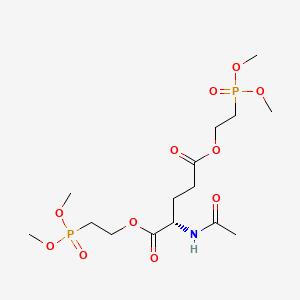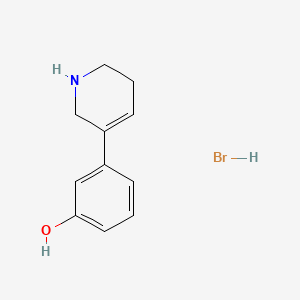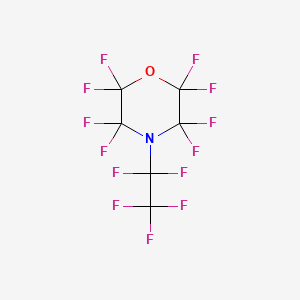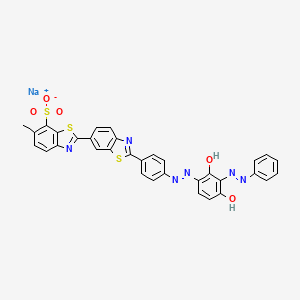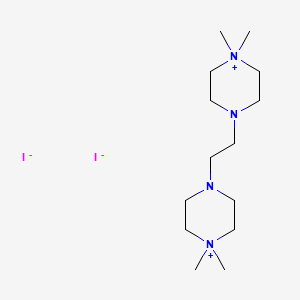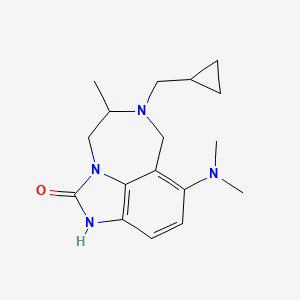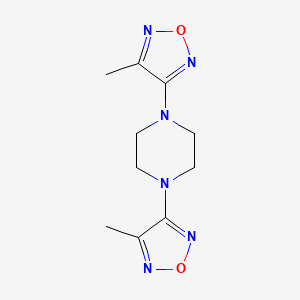
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonamide with N-(3-(dimethylamino)propyl)-4-ethoxy-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinases (PI3K).
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation and survival pathways. This makes it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-Substituted pyridine-3-sulfonamides: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
N-(phenylcarbamoyl)-3-pyridinesulfonamides: These compounds have a phenylcarbamoyl group instead of the dimethylamino propyl group.
Uniqueness
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit PI3K with high specificity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
138761-23-6 |
|---|---|
Fórmula molecular |
C12H21N3O3S |
Peso molecular |
287.38 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-18-11-6-8-13-10-12(11)19(16,17)14-7-5-9-15(2)3/h6,8,10,14H,4-5,7,9H2,1-3H3 |
Clave InChI |
XEQAQHROLLRVFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NC=C1)S(=O)(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



